molecular formula C12H10N2O5 B3021272 3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester CAS No. 370848-42-3

3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester

Cat. No.: B3021272
CAS No.: 370848-42-3
M. Wt: 262.22 g/mol
InChI Key: WZFPZKCSNGEMJX-UHFFFAOYSA-N
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Description

3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester is an organic compound with a complex structure that includes a nitrophenyl group, an isoxazole ring, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester typically involves the reaction of 4-nitrobenzaldehyde with hydroxylamine to form 4-nitrophenyl isoxazole. This intermediate is then esterified with ethyl chloroformate under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form more complex nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The isoxazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of dinitrophenyl derivatives.

    Reduction: Formation of 3-(4-Amino-phenyl)-isoxazole-5-carboxylic acid ethyl ester.

    Substitution: Formation of various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The isoxazole ring can interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid methyl ester
  • 3-(4-Amino-phenyl)-isoxazole-5-carboxylic acid ethyl ester
  • 3-(4-Chloro-phenyl)-isoxazole-5-carboxylic acid ethyl ester

Uniqueness

3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester is unique due to the presence of the nitrophenyl group, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for studying redox reactions and for designing molecules with specific biological activities.

Properties

IUPAC Name

ethyl 3-(4-nitrophenyl)-1,2-oxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5/c1-2-18-12(15)11-7-10(13-19-11)8-3-5-9(6-4-8)14(16)17/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFPZKCSNGEMJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of N-hydroxy-4-nitro-benzimidoyl chloride (2.0 g; 10 mmol) and ethyl propiolate (2.02 ml; 20 mmol) in toluene (25 ml) was added Et3N (1.46 ml; 10.5 mmol) drop wise for 10 minutes. The resulting reaction mixture was heated at 80° C. for 2.5 hours, and then diluted with EtOAc (50 ml) and transferred in a separating funnel. The EtOAc layer was washed with 0.1N HCl (10 ml) followed by water (3×10 ml) and brine (10 ml). The EtOAc layer was dried over anhydrous Na2SO4, solvent was evaporated and the residue was crystallized from CHCl3 and light petroleum to afford the title compound of step 1 (1.35 g; 51.7%). Mass (ES+), 263 (M++1); 1H NMR (CDCl3) δ: 1.45 (t, 3H), 4.48 (q, 2H), 7.26 (s, 1H), 8.02 (d, 2H), 8.35 (d, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.02 mL
Type
reactant
Reaction Step One
Name
Quantity
1.46 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
51.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester

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